REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:15])[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14].[CH2:16](Br)[C:17]#[CH:18]>C1COCC1>[CH2:13]([OH:14])[CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:15][CH2:18][C:17]#[CH:16] |f:0.1|
|
Name
|
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(COCCOCCOCCO)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Solids were removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with MTBE (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (EtOAc)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(COCCOCCOCCOCC#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |